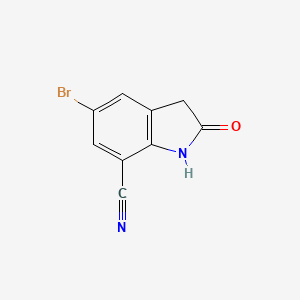

5-Bromo-2-oxoindoline-7-carbonitrile

描述

5-Bromo-2-oxoindoline-7-carbonitrile is a brominated indoline derivative featuring a ketone group at the 2-position and a cyano substituent at the 7-position.

属性

分子式 |

C9H5BrN2O |

|---|---|

分子量 |

237.05 g/mol |

IUPAC 名称 |

5-bromo-2-oxo-1,3-dihydroindole-7-carbonitrile |

InChI |

InChI=1S/C9H5BrN2O/c10-7-1-5-3-8(13)12-9(5)6(2-7)4-11/h1-2H,3H2,(H,12,13) |

InChI 键 |

WOOONLTZIWOQPN-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C(=CC(=C2)Br)C#N)NC1=O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 一种常见的方法包括在适当溶剂的存在下,使 2-氧代吲哚啉与溴反应生成 5-溴-2-氧代吲哚啉 . 然后在受控条件下将该中间体与氰化剂反应,形成 5-溴-2-氧代吲哚啉-7-腈 .

工业生产方法: 尽管关于 5-溴-2-氧代吲哚啉-7-腈的具体工业生产方法的文献并不多,但一般方法涉及实验室合成方法的放大。 这包括优化反应条件,如温度、溶剂和反应时间,以实现更高的产率和纯度 .

化学反应分析

反应类型: 5-溴-2-氧代吲哚啉-7-腈会发生多种化学反应,包括:

取代反应: 通过亲核取代反应,溴原子可以被其他官能团取代.

还原反应: 羰基可以被还原形成相应的醇.

氧化反应: 该化合物可以发生氧化反应,形成各种氧化衍生物.

常用试剂和条件:

取代反应: 常用试剂包括胺、硫醇和醇盐等亲核试剂.

主要产物:

取代反应: 产物包括各种取代的吲哚啉衍生物.

还原反应: 产物包括吲哚啉环的醇衍生物.

氧化反应: 产物包括氧化的吲哚啉衍生物.

科学研究应用

Medicinal Chemistry

5-Bromo-2-oxoindoline-7-carbonitrile has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cellular processes such as proliferation and apoptosis. Research indicates that it may inhibit enzymes involved in cancer cell growth or microbial infections.

Case Studies:

- A study demonstrated that derivatives of 5-bromoindoline compounds showed promising activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some exhibiting IC50 values as low as 2.93 µM .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions allows for the modification of its structure, facilitating the development of diverse derivatives with distinct properties.

Synthesis Pathways:

The synthesis typically involves:

- Bromination of 2-oxoindoline derivatives.

- Reaction conditions optimized for yield and efficiency, such as using continuous flow reactors in industrial settings.

Materials Science

Due to its unique structural features, this compound is explored for applications in materials science, particularly in developing dyes and pigments. The reactivity imparted by the bromine atom allows for the creation of novel materials with tailored properties.

作用机制

5-溴-2-氧代吲哚啉-7-腈的作用机制尚未完全阐明。由于其结构特征,它被认为可以与各种分子靶点和途径相互作用。 溴原子和腈基可能有利于与特定酶或受体结合,从而导致生物效应 . 需要进一步研究才能完全了解所涉及的分子靶点和途径 .

相似化合物的比较

Substituent Positioning and Functional Group Impact

The bromine and cyano groups in 5-Bromo-2-oxoindoline-7-carbonitrile play critical roles in its reactivity. Below is a comparison with key analogs:

Key Observations :

- Positional Effects : Bromine at the 5-position (vs. 6- or 4-) in indole or indoline derivatives influences electronic density and regioselectivity in reactions. For example, 5-bromoindoles are more reactive in palladium-catalyzed couplings than 6-bromo analogs due to steric and electronic factors .

- Core Structure Differences: The 2-oxoindoline moiety in the target compound introduces a lactam ring, enhancing hydrogen-bonding capacity compared to non-oxygenated indoles or quinolines. This feature may improve binding affinity in biological targets .

Physicochemical Properties

While direct data for this compound are unavailable, analogs suggest:

- Solubility: Cyano groups generally reduce solubility in aqueous media compared to hydroxyl or methoxy substituents (e.g., 5-Bromo-2-hydroxyindoline vs. This compound) .

- Stability: The electron-withdrawing cyano group stabilizes the aromatic system against nucleophilic attack, as seen in 5-Bromo-1H-indole-2-carbonitrile .

生物活性

5-Bromo-2-oxoindoline-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₅BrN₂O

- Molecular Weight : 237.05 g/mol

- CAS Number : 1785580-70-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, possibly by disrupting their cellular processes.

- Anticancer Properties : The compound may induce apoptosis in cancer cells by targeting pathways involved in cell proliferation and survival.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

-

Enzyme Interaction Studies :

- Molecular docking studies revealed that this compound effectively binds to the active site of carbonic anhydrase II (hCA II), which is implicated in various physiological processes and diseases. The binding affinity was significantly higher than that of standard inhibitors, indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Oxoindoline-5-carboxylic acid | Lacks bromine atom; different reactivity | Lower antimicrobial activity |

| 5-Bromoindole-2-carboxylic acid | Variation in functional group positioning | Distinct chemical properties |

| 7-Bromo-2-oxoindoline-5-carboxylic acid | Positional isomer; different chemical properties | Unique reactivity due to bromine position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。